1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-2-carboxamide
Description
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Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O5S2/c17-12-6-7-13(27-12)28(23,24)21-8-2-1-4-10(21)14(22)18-16-20-19-15(26-16)11-5-3-9-25-11/h3,5-7,9-10H,1-2,4,8H2,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQRENFGNPXBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structural Features
The compound integrates several functional groups that contribute to its biological activity:
- Piperidine ring : A six-membered saturated nitrogen-containing ring that enhances the compound's ability to interact with biological targets.
- Oxadiazole moiety : Known for its pharmacological significance, particularly in antimicrobial and anti-inflammatory activities.
- Chlorothiophene and sulfonyl groups : These enhance solubility and facilitate interactions with various biological pathways.
Table 1: Structural Features and Biological Activity
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring, oxadiazole, chlorothiophene | MIF inhibitor; anti-inflammatory |
| 1-benzyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrrolidine-3-carboxamide | Furan instead of thiophene; pyrrolidine ring | MIF inhibitor; anti-inflammatory |
| 1-methyl-N-[5-thiophen-2-yl-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide | Similar thiophene; methyl substitution | Potential anti-cancer activity |
Inhibition of Macrophage Migration Inhibitory Factor (MIF)
Research indicates that this compound acts as a potent inhibitor of MIF, a cytokine involved in various inflammatory diseases and cancer progression. By inhibiting MIF, the compound may modulate immune responses and reduce inflammation, making it a candidate for treating autoimmune diseases and cancer .
Antimicrobial Properties
In vitro studies have shown that derivatives of similar compounds exhibit significant antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The compound's structural features contribute to its effectiveness against these pathogens .
Cytotoxicity Studies
Cytotoxicity assessments reveal that the compound demonstrates selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapies with fewer side effects .
Structure–Activity Relationship (SAR)
The presence of specific functional groups has been correlated with enhanced biological activity. For instance, modifications in the oxadiazole moiety can significantly impact the inhibitory effects on MIF and other targets. Understanding these relationships aids in designing more effective analogs .
Study 1: In Silico and BSA Binding Studies
A study synthesized various compounds bearing oxadiazole and piperidine moieties. Docking studies indicated significant binding interactions with amino acids in target proteins. BSA binding studies demonstrated moderate to strong activity against certain bacterial strains .
Study 2: Anticancer Activity
In another study, compounds similar to the target molecule were evaluated for their anticancer properties. They exhibited potent activity against multiple cancer cell lines while showing minimal toxicity toward non-cancerous cells .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent, catalyst) and purification techniques. For example:
- Reflux Conditions : highlights reflux at 90°C for 3 hours with POCl₃ for thiadiazole synthesis, which may be analogous to sulfonylation steps in the target compound .
- Purification : Recrystallization using DMSO/water mixtures (2:1 ratio) effectively removes impurities in heterocyclic systems .
- Table 1 : Key parameters from analogous syntheses:
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 80–100°C | |
| Solvent | POCl₃/DMF | |
| Purification | Recrystallization |
Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?
- Methodological Answer :
- NMR Spectroscopy : and provide ¹H/¹³C NMR data for oxadiazole derivatives, emphasizing chemical shifts (δ 7.2–8.5 ppm for aromatic protons) and coupling constants to confirm substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) can validate molecular weight (e.g., uses PubChem-derived InChI keys for structural verification) .
- FT-IR : Sulfonyl (S=O) and carboxamide (C=O) stretches at 1150–1250 cm⁻¹ and 1650–1750 cm⁻¹, respectively, confirm functional groups .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against specific enzymatic targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with active sites. demonstrates the use of stereochemical data (InChI codes) to predict binding affinities for pyran-based sulfonamides .
- QSAR Modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity. For furan-oxadiazole systems, electron-withdrawing groups (e.g., 5-chlorothiophene) enhance target engagement .
Q. What strategies resolve discrepancies in bioassay data when testing this compound across different cell lines?
- Methodological Answer :
- Metabolic Stability Assays : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition) to explain variability ( notes trifluoromethyl groups may alter metabolic pathways) .
- Table 2 : Bioassay optimization steps:
| Factor | Adjustment | Outcome Reference |
|---|---|---|
| Cell Permeabilization | Use of DMSO ≤0.1% | |
| Incubation Time | 48–72 hours |
- Contradiction Analysis : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) .
Q. How does the stereochemistry of the piperidine-2-carboxamide moiety influence conformational stability?
- Methodological Answer :
- X-ray Crystallography : Determine chair vs. boat conformations of the piperidine ring. ’s structural diagrams suggest axial sulfonyl groups stabilize chair conformations .
- Dynamic NMR : Monitor ring puckering via variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .
Data-Driven Research Questions
Q. What are the critical pitfalls in interpreting HPLC purity data for this compound?
- Methodological Answer :
- Column Selection : Use C18 columns with 5 µm particle size for sulfonamide separation ( recommends acetonitrile/water gradients) .
- Artifact Detection : Check for degradation peaks under acidic conditions (e.g., notes APS-induced oxidation in similar sulfonamides) .
Q. How can SAR studies be designed to explore the role of the furan-1,3,4-oxadiazole moiety?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
